molecular formula C9H7F2N5O B1483257 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2097958-25-1

1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483257
CAS No.: 2097958-25-1
M. Wt: 239.18 g/mol
InChI Key: JHVUWQHXZPRNCC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative of interest in agricultural chemical research. While the specific biological data for this compound is not fully detailed in the public domain, its core structure is closely related to a well-established class of fungicides known as succinate dehydrogenase inhibitors (SDHI) . Compounds in this class, such as fluxapyroxad and benzovindiflupyr, which share the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, exert their activity by inhibiting Complex II in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration in target fungal pathogens, making such compounds highly effective against a broad spectrum of diseases affecting major crops . The presence of the pyrazine ring in this particular molecule may offer unique physicochemical properties and target affinity, suggesting its potential value as a novel chemical entity for investigating new SDHI candidates . Researchers can utilize this compound to explore structure-activity relationships, particularly concerning the influence of the pyrazin-2-yl substituent at the 3-position of the pyrazole ring, and to study its efficacy against resistant pathogen strains. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N5O/c10-9(11)16-7(8(12)17)3-5(15-16)6-4-13-1-2-14-6/h1-4,9H,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVUWQHXZPRNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the difluoromethyl group enhances its lipophilicity and may influence its binding affinity to target proteins.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide have demonstrated potent inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

Case Study:
A study assessed the efficacy of pyrazole derivatives in combination with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity in resistant breast cancer cells. The presence of halogen substituents on the pyrazole ring was critical for this activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions. For instance, a series of pyrazole carboxamides showed superior anti-inflammatory activity compared to existing COX-2 inhibitors like celecoxib .

Table 1: Comparison of Anti-inflammatory Activities

CompoundCOX-2 Inhibition (%)Reference Drug (Celecoxib)
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide71%22%
Compound A65%22%
Compound B62%22%

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Some compounds have shown notable antifungal activity, indicating potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the pyrazole ring significantly affect biological activity. For example:

  • Substituents: Halogen substitutions enhance antitumor and anti-inflammatory activities.
  • Functional Groups: The presence of carboxamide groups is essential for maintaining biological activity across various assays.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators are the difluoromethyl and pyrazine groups. Below is a comparison with analogous pyrazole carboxamides:

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Use
Target Compound 1: Difluoromethyl; 3: Pyrazin-2-yl Carboxamide, Pyrazine, Difluoromethyl Potential enzyme inhibition (inferred)
Razaxaban (DPC 906) 1: Benzisoxazolyl; 3: Trifluoromethyl Trifluoromethyl, Benzisoxazole Factor Xa inhibitor (antithrombotic)
Berotralstat 1: Aminomethylphenyl; 3: Trifluoromethyl Trifluoromethyl, Cyclopropylmethyl Plasma kallikrein inhibitor (HAE treatment)
N-(4-Ethoxyphenyl)-3-phenyl analog 1: Chloropyridinylmethyl; 3: Phenyl Chloropyridine, Ethoxyphenyl Anticoagulant/antitumor (research)
Tetraniliprole 1: Chloropyridinyl; 3: Trifluoromethyl tetrazole Chloropyridine, Tetrazole Pesticide (chloride channel activator)

Key Observations :

  • Aromatic Systems : The pyrazine ring offers π-π stacking and hydrogen-bonding opportunities distinct from benzisoxazole (razaxaban) or phenyl (N-(4-ethoxyphenyl) analog), influencing target specificity .

Key Observations :

  • Yields for similar compounds range from 32% to 43%, suggesting moderate efficiency in carboxamide formation.
  • Automated flash chromatography (e.g., Compound 10) offers scalability advantages over traditional column methods .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

Property Target Compound Razaxaban Berotralstat
Molecular Weight ~300–350 g/mol (estimated) 561.4 g/mol 635.48 g/mol
Hydrogen Bonding Pyrazine (H-bond acceptor), carboxamide Benzisoxazole (H-bond) Trifluoromethyl (low H-bond)
LogP Moderate (pyrazine increases polarity) High (lipophilic groups) Moderate

Key Observations :

  • The target’s pyrazine ring may enhance aqueous solubility compared to berotralstat’s trifluoromethyl and cyclopropylmethyl groups .
  • Lower molecular weight (~300–350 g/mol) could improve bioavailability relative to larger analogs like berotralstat (635.48 g/mol) .

Preparation Methods

Synthesis of Difluoromethylated Pyrazole Core

A common approach involves the condensation of an alpha, beta-unsaturated ester with 2,2-difluoroacetyl halide, followed by alkaline hydrolysis to yield an alpha-difluoroacetyl intermediate carboxylic acid. This intermediate is then cyclized with methylhydrazine in the presence of catalysts such as sodium iodide or potassium iodide to form the pyrazole ring bearing the difluoromethyl group.

Stepwise Reaction Details:

Step Reaction Type Reagents & Conditions Outcome
1 Substitution/Hydrolysis Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide (F or Cl) in organic solvent, low temperature; alkali added for hydrolysis Alpha-difluoroacetyl intermediate carboxylic acid
2 Condensation/Cyclization Catalyst (NaI or KI) added; low-temp condensation with methylhydrazine aqueous solution; reduced pressure and temperature rise for cyclization; acidification Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Purification:

  • Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) yields high-purity product (>99% by HPLC).
  • Typical yields range from 75% to 80%.

Example Data:

Parameter Value/Condition
Catalyst Potassium iodide (1.5 mol equiv.)
Temperature (condensation) -30 to -20 °C
Reaction time 2 hours post addition
Purity after recrystallization 99.3–99.6% by HPLC
Yield 75.9–79.6%
Isomer ratio (desired:undesired) ~95:5 to 96:4

This method improves upon previous approaches by reducing isomer formation and simplifying purification, as reported in patent CN111362874B.

Pyrazole Ring Closure via Claisen Reaction and Cyclization

Another method involves a Claisen condensation of alkyl difluoroacetate with appropriate reagents to form an enolate salt intermediate. This intermediate undergoes acidification with carbon dioxide and water to release the alkyl difluoroacetoacetate, which is then coupled with trialkyl orthoformate. The ring closure to form the pyrazole ring is performed in a two-phase system with weak bases such as sodium carbonate or potassium bicarbonate, facilitating regioselective cyclization.

Step Reaction Type Reagents & Conditions Outcome
1 Claisen condensation Alkyl difluoroacetate + base (Na or K salts), mild conditions Enolate salt intermediate
2 Acidification Carbon dioxide and water, pH 5-7, 0.1-2 kg/cm² pressure, 1-3 hours Alkyl difluoroacetoacetate
3 Coupling Trialkyl orthoformate in acetyl anhydride Alkyl 2-alkomethylene-difluoro-3-oxobutyrate
4 Ring closure Weak base (Na2CO3, K2CO3, NaHCO3, KHCO3) in aqueous solution, methylhydrazine Pyrazole ring formation with high regioselectivity

This method offers high yield and regioselectivity, minimizing undesired isomers and by-products.

Functionalization to Introduce Pyrazin-2-yl and Carboxamide Groups

Following the formation of the difluoromethylated pyrazole core, the pyrazin-2-yl substituent is introduced typically via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present on the pyrazole ring. The carboxamide group at the 5-position is introduced through amide bond formation using standard peptide coupling reagents or via direct amidation of carboxylic acid precursors.

Details on these steps are less frequently disclosed in patents but are consistent with standard heterocyclic functionalization protocols.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Substitution/Hydrolysis + Cyclization with KI/NaI catalyst Simple operation, high purity, good yield High regioselectivity, low isomer content, easy purification Requires careful temperature control
Claisen Condensation + Acidification + Ring Closure with weak bases High regioselectivity, mild conditions Minimizes by-products, scalable Multi-step, requires CO2 pressure control
Cross-coupling for pyrazin-2-yl introduction Versatile functionalization Allows diverse substitutions Requires optimized catalysts and conditions

Research Findings and Optimization Notes

  • Use of potassium iodide as a catalyst significantly enhances regioselectivity and yield in the cyclization step, reducing isomeric impurities to below 5%.
  • Recrystallization from mixed alcohol-water solvents improves purity to above 99.5%, essential for pharmaceutical-grade material.
  • Weak bases in ring closure reactions suppress formation of undesired regioisomers compared to strong bases, improving overall product quality.
  • Temperature control during methylhydrazine addition is critical to maintain selectivity and prevent side reactions.
  • The described methods are adaptable for scale-up with consistent yields and purity, making them suitable for industrial synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

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